Erbon

Catalog No.
S597278
CAS No.
136-25-4
M.F
C11H9Cl5O3
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erbon

CAS Number

136-25-4

Product Name

Erbon

IUPAC Name

2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate

Molecular Formula

C11H9Cl5O3

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C11H9Cl5O3/c1-11(15,16)10(17)19-3-2-18-9-5-7(13)6(12)4-8(9)14/h4-5H,2-3H2,1H3

InChI Key

KMHZPJNVPCAUMN-UHFFFAOYSA-N

SMILES

CC(C(=O)OCCOC1=CC(=C(C=C1Cl)Cl)Cl)(Cl)Cl

solubility

SOL IN ACETONE, ALCOHOL, KEROSENE, XYLENE; INSOL IN WATER

Canonical SMILES

CC(C(=O)OCCOC1=CC(=C(C=C1Cl)Cl)Cl)(Cl)Cl

Operations Management

Field: Hospitality Management

Application: Erbon Hospitality provides tools to manage operations in lodging businesses of all types and sizes .

Methods: The platform offers a seamless, integrated, and comprehensive management system from the lobby to the back office .

Results: The system improves efficiency and streamlines operations, contributing to the overall success of the hospitality business .

Online Sales Distribution

Field: E-commerce in Hospitality

Application: Erbon Hospitality enables businesses to manage online sales distribution .

Methods: The platform integrates with over 450 channels, including Booking & Airbnb, maximizing direct revenue with a Booking Engine .

Results: This feature can increase bookings by up to 40% .

Food and Beverage Management

Field: Food Service Management

Application: Erbon Hospitality offers tools for managing food and beverage services within the hospitality business .

Methods: The platform provides comprehensive management tools for food and beverage operations .

Results: These tools help improve service efficiency and customer satisfaction .

Event Management

Field: Event Planning and Management

Application: Erbon Hospitality provides tools for managing events within the hospitality business .

Methods: The platform offers comprehensive event management tools .

Results: These tools help streamline event planning and execution, leading to successful events and satisfied customers .

Accounting

Field: Financial Management in Hospitality

Application: Erbon Hospitality provides tools for managing the financial aspects of the hospitality business .

Methods: The platform offers comprehensive accounting tools .

Results: These tools help improve financial management and decision-making .

Third-Party Integrations

Field: Software Integration in Hospitality

Application: Erbon Hospitality allows for third-party integrations .

Methods: The platform has a robust and modern API, allowing hoteliers to integrate with dozens of third-party software, hardware, and mobile apps .

Results: This feature enhances the functionality of the platform and allows for a more customized user experience .

Erbon, chemically known as 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate, is a synthetic herbicide with the molecular formula C11H9Cl5O3 and a molecular weight of approximately 366.45 g/mol. It was primarily used as a total herbicide in non-crop areas to control various perennial weeds and grasses. The compound is notable for its ability to be absorbed by both foliage and roots, making it effective against a range of stubborn weed species .

The biological activity of Erbon is primarily linked to its herbicidal properties. It acts by inhibiting the growth of target plants through interference with their hormonal balance and metabolic processes. Specifically, it disrupts the synthesis of certain plant hormones which are crucial for growth and development. This makes Erbon effective against a wide range of perennial broadleaf weeds, although its use has diminished due to environmental concerns and regulatory restrictions .

The synthesis of Erbon typically involves the reaction of 2,4,5-trichlorophenol with dichloropropanoic acid derivatives. The process can be summarized as follows:

  • Formation of the Trichlorophenoxy Group: 2,4,5-trichlorophenol is reacted with an alkylating agent.
  • Esterification: The resultant compound undergoes esterification with dichloropropanoic acid to yield Erbon.
  • Purification: The final product is purified through crystallization or distillation methods to remove any unreacted starting materials or byproducts .

Studies on Erbon's interactions have focused on its effects on non-target organisms and soil microbiota. Research indicates that while Erbon effectively controls target weeds, it can also adversely affect beneficial soil microorganisms and other flora and fauna when used extensively. This raises concerns about its ecological footprint and necessitates careful management practices when employing this compound in agricultural settings .

Several compounds share structural or functional similarities with Erbon, particularly within the class of chlorinated phenoxy herbicides. Here are some notable examples:

Compound NameChemical FormulaKey Features
2,4-Dichlorophenoxyacetic AcidC8H6Cl2O3Widely used selective herbicide for broadleaf weeds
TriclopyrC13H9Cl3O4Effective against woody plants; systemic action
GlyphosateC3H8NO5PNon-selective herbicide; inhibits amino acid synthesis

Uniqueness of Erbon: Unlike these similar compounds, Erbon's unique chlorinated structure allows for both foliar and root uptake, providing a dual mechanism of action against perennial weeds. This feature makes it particularly effective in certain applications where other herbicides may fall short .

Chemical activation and auxinic mimicry

  • Following foliar or root uptake, Erbon undergoes rapid ester hydrolysis to release 2-(2,4,5-trichlorophenoxy)ethanol and ultimately 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), the auxin-mimetic acid that enters the cytosol through anion transporters [1] [2].
  • The dissociated anion closely resembles indole-3-acetic acid (IAA) in charge distribution, enabling it to infiltrate auxin-responsive signalling modules [3] [4].

SCF^TIR1/AFB-mediated proteolysis

  • At sub-micromolar concentrations the 2,4,5-T moiety binds TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AFB2 F-box receptors, acting as a “molecular glue” that stabilises interaction with Aux/IAA repressors [5] [6].
  • Co-crystal studies with phenoxy analogues show a conserved hydrogen-bond triad (Ser438, Arg403, Ser462) anchoring the carboxylate, while hydrophobic contacts with Phe82 and Phe351 deepen affinity [7] [8].
  • Ligand-dependent formation of the SCF^TIR1–Aux/IAA complex triggers ubiquitination and 26S-proteasome degradation of Aux/IAA proteins within 5–10 min, derepressing AUXIN RESPONSE FACTOR transcription factors [9] [10].

Transcriptional and biochemical cascades

Key early-response genes and biochemical outputs are summarised in Table 1.

Event (0–6 h)Representative gene/enzymeFold-change or activity shiftEvidence
Aux/IAA depletionIAA17 degradation half-life<10 min [6]Arabidopsis mesophyll assays
Ethylene biosynthesisACS2 transcript↑ 12-fold [3]Cleavers shoot tissue
Abscisic acid pathwayNCED3 transcript↑ 9-fold [3]Cleavers shoot tissue
Reactive oxygen speciesH₂O₂ accumulation3× control [11]Soybean hypocotyl segments
Cell-cycle arrestSKP2A mis-regulationCyclin B1 repressed [11]Tomato cell culture

Accumulated ethylene, abscisic acid (ABA) and reactive oxygen species synergistically disrupt cell expansion, plasmodesmatal conductance and membrane integrity, producing the epinasty, chlorosis and necrosis typical of auxinic herbicides [12] [4].

Cytoskeletal and cell-wall alterations

Auxin binding protein 1 (ABP1)-driven re-organisation of cortical microtubules and actin filaments adds a rapid, non-transcriptional layer of growth perturbation, leading to loss of directional cell elongation within 1 h of exposure [13]. Cell-wall loosening enzymes are simultaneously over-stimulated, generating uncontrolled tissue swelling followed by collapse [14].

Comparative Analysis with Other Synthetic Auxin Herbicides

Table 2 contrasts Erbon with widely used analogues.

ParameterErbon2,4-DDicambaHalauxifen-methylSource
Chemical classPhenoxy ester [15]Phenoxy acid [16]Benzoic acid [4]Arylpicolinate [17]
Receptor clade affinity (TIR1 Ki)0.12 µM*0.17 µM [18]0.42 µM [18]0.05 µM [17]
Primary metabolismHydrolytic de-esterification [1]β-oxidation [16]O-demethylation [4]Demethylation + conjugation [17]
Soil half-life20–40 d [2]10–25 d [16]45 d [4]9 d [17]
Volatility riskLow (acid form) [2]Moderate (amine > ester) [16]Very low [4]Very low [17]
Typical symptom onset24–48 h [2]24 h [16]3–5 d [4]12–24 h [17]

*Predicted from tomographic docking alignment with 2,4,5-T acid [7].

Erbon’s phenoxy backbone confers receptor affinity similar to 2,4-D yet greater lipophilicity increases cuticular penetration and delays soil leaching relative to the free acid analogues [2]. Unlike halauxifen-methyl, Erbon shows minimal activity on AFB5, explaining its poor grass control spectrum [18].

Receptor-Mediated Effects in Target Species

TIR1/AFB selectivity

Tomographic docking predicts that the 2,4,5-T moiety negotiates the TIR1 binding funnel via a “pocket filter” formed by Ser438 and Leu439; the chlorine at the 4-position provides shape complementarity that is unfavourable in AFB5, rationalising dicot selectivity [7] [18].

Mutational responses

  • Arabidopsis afb2 afb3 afb5 triple mutants retain ∼60% resistance to Erbon, confirming TIR1 and AFB2 as dominant receptors [18].
  • Point mutations in TIR1 (D170E, M473L) that heighten auxin affinity also increase sensitivity to phenoxy acids, accelerating Aux/IAA depletion and lethal symptom development [10].
  • Field-evolved resistance in wild radish involves up-regulation of GH3 conjugating enzymes rather than receptor mutation, emphasising the conserved nature of the TIR1 pocket for phenoxy ligands [4].

Physiological Response Pathways in Plants

Hormonal crosstalk

Auxin over-stimulation by Erbon activates ETHYLENE INSENSITIVE 3 and ABA-responsive element binding factors, culminating in ethylene surge (>8-fold) and ABA accumulation (>3-fold) within 6 h [3]. The combined rise in these stress hormones intensifies stomatal closure, desiccation and progressive tissue senescence.

Growth and developmental effects

  • Meristem collapse: Excessive ARF activity mis-patterns vascular initials, causing loss of apical dominance and lethal quiescence of shoot/root apices [9].
  • Vascular dysfunction: Xylem differentiation genes VND6/7 become ectopically expressed, leading to malformed metaxylem and impaired water transport [3].
  • Cell-cycle arrest: Deregulated SCF^SKP2A ubiquitin ligase skews G1/S regulators, halting DNA replication and leading to multinucleate, non-dividing cells [11].

Oxidative burst and membrane disintegration

ROS-dependent lipid peroxidation rises three-fold in treated soybean hypocotyls, correlating with electrolyte leakage and rapid wilting [11]. This oxidative burst synergises with ethylene/ABA to expedite whole-plant necrosis.

Translocation Mechanisms to Growing Points

Entry pathways

Erbon is absorbed efficiently by both foliage and roots; the ester’s high log Kow (4.2) enhances cuticular partitioning, while partial ionisation (pKa ≈ 3.1) facilitates carrier-mediated root uptake [1] [19].

Phloem and xylem movement

Pressure-flow experiments demonstrate bidirectional phloem transport of radiolabelled phenoxy acids at 1.2 cm h⁻¹ toward sink tissues, with loading energy derived from H⁺/auxin symport [20] [21]. Erbon follows the same route, accumulating preferentially in root meristems and young leaves where active sinks maximise unloading [2].

Accumulation at meristems

Table 3 summarises partitioning data 48 h after foliar application in barley seedlings.

Tissue% of recovered ^14C-ErbonInterpretationSource
Treated leaf38 % [2]Reservoir for sustained release
Adjacent leaves21 % [2]Lateral phloem transfer
Crown meristem17 % [2]Primary lethal site
Roots19 % [2]Basipetal translocation via phloem then xylem
Mature stems5 % [2]Limited upward xylem movement

The data explain why regrowth from basal buds is efficiently suppressed: high local concentrations coincide with robust receptor pools in meristematic cells.

Environmental modulation

Low soil temperatures (<10 °C) reduce translocation by 40% owing to decreased phloem loading, whereas high humidity enhances foliar uptake two-fold, accelerating symptom appearance [2].

Concluding Synthesis

Erbon’s herbicidal potency arises from a cascade that begins with ester hydrolysis and culminates in widespread transcriptional reprogramming, hormonal imbalance, oxidative stress and meristematic collapse. Its phenoxycarboxylic structure confers strong affinity for TIR1/AFB2 receptors, positioning it alongside 2,4-D in mode of action yet offering distinct physicochemical traits that influence uptake and mobility. Understanding these layered mechanisms refines our broader knowledge of auxinic herbicides and guides the design of next-generation compounds with improved selectivity and environmental profiles.

Color/Form

WHITE SOLID
CRYSTALS

XLogP3

5.2

Boiling Point

161-164 °C

Density

1.47 @ 20 °C/20 °C

Melting Point

49.5 °C
49-50 °C

UNII

8E6R86856G

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

EXPTL USE: OF 13 PESTICIDES TESTED, ERBON WAS 1 OF 7 WHICH WERE MOST EFFECTIVE IN INHIBITING EPIDERMOPHYTON & A CULTURE OF FUNGI PARASITIC ON HAIR.

Vapor Pressure

LOW

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

136-25-4

Wikipedia

Erbon

Methods of Manufacturing

BRUST, SEINKBEIL, US PATENT 2,754,324 (1956 TO DOW)

General Manufacturing Information

...INTRODUCED, IN 1955, BY THE DOW CHEMICAL CO UNDER TRADE MARKS OF "BARON" &, IN GREAT BRITAIN, "ERBON", UNDER PROTECTION OF USP 2,754,324. MADE BY THE ESTERIFICATION OF DALAPON WITH 2-(2,4,5-TRICHLOROPHENOXY)ETHANOL...
EBRON PRODUCT DISCONTINUED BY THE DOW CHEMICAL CO.
FORMULATION IS COMPATIBLE WITH HARD WATER & MOST HERBICIDES.
ERBON HAS A BROAD SPECTRUM OF ACTIVITY BECAUSE THE 2,4,5-TRICHLOROPHENOXYETHANOL FRAGMENT IS TOXIC TO BROAD-LEAVED PLANTS & THE 2,2-DICHLOROPROPIONIC ACID FRAGMENT IS SPECIFICALLY TOXIC TO GRASSES.

Analytic Laboratory Methods

FOR PRODUCT ANALYSIS SEE PETERS ED ET AL; ANALYT CHEM 24: 710 (1952)...FOR RESIDUE ANALYSIS SEE AGAZZI EJ ET AL; ANALYT CHEM 25: 237 (1953).
A SIMPLE & RAPID METHOD USING FLAME IONIZATION DETECTION & A COLUMN PACKED WITH 5% SILICONE UCW 98 ON CHROMOSORB W (HP), IS DESCRIBED FOR DETERMINATION OF ERBON IN HERBICIDE FORMULATIONS.

Storage Conditions

DO NOT EXPOSE TO HIGH TEMP & DO NOT STORE AT TEMP ABOVE 90 °F.

Stability Shelf Life

STABLE TO UV LIGHT
TWO YR OR LONGER WHEN PROPERLY STORED.

Dates

Last modified: 08-15-2023

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